2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including imidazole, thiazole, and difluoromethoxy phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Formation of the imidazole core: This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde.
Introduction of the difluoromethoxy phenyl group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with difluoromethylating agents.
Thioether formation: The imidazole intermediate is then reacted with a thiol derivative to introduce the thioether linkage.
Acetamide formation: Finally, the thiazole derivative is coupled with the thioether intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol (BTZ): Another compound with a thiazole moiety, known for its luminescent properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar structural features, investigated for their anticancer activities.
Uniqueness
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and stability. Additionally, the combination of imidazole and thiazole moieties provides a versatile scaffold for further functionalization and optimization.
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S2/c1-14-12-31-21(26-14)27-19(29)13-32-22-25-11-18(15-5-3-2-4-6-15)28(22)16-7-9-17(10-8-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXREGSFKQCRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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